molecular formula C13H11N3OS B431214 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 432545-36-3

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B431214
CAS No.: 432545-36-3
M. Wt: 257.31g/mol
InChI Key: IIPXKZSQUBMCAG-UHFFFAOYSA-N
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Description

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with furan-2-carbaldehyde to form an intermediate, which is then cyclized with thiourea to yield the desired triazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with modified biological activities .

Scientific Research Applications

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-benzyl-5-(furan-2-yl)-1,2,4-triazole-3-ylsulfanyl derivatives

Uniqueness

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

4-benzyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c18-13-15-14-12(11-7-4-8-17-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPXKZSQUBMCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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